molecular formula C8H11NO2S B2975927 Imino(3-methoxyphenyl)methyl-lambda6-sulfanone CAS No. 1572019-81-8

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone

Cat. No.: B2975927
CAS No.: 1572019-81-8
M. Wt: 185.24
InChI Key: MWKKHJXJLJJQNF-UHFFFAOYSA-N
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Description

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H11NO2S. It is also known by its IUPAC name, 3-methoxy-S-methylenebenzenesulfinamide hydrochloride

Preparation Methods

The synthesis of imino(3-methoxyphenyl)methyl-lambda6-sulfanone typically involves the reaction of 3-methoxybenzaldehyde with a sulfonamide derivative under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of imino(3-methoxyphenyl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Imino(3-methoxyphenyl)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:

  • Imino(3-hydroxyphenyl)methyl-lambda6-sulfanone
  • Imino(3-chlorophenyl)methyl-lambda6-sulfanone
  • Imino(3-bromophenyl)methyl-lambda6-sulfanone

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different functional groups can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

imino-(3-methoxyphenyl)-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKKHJXJLJJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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